N-Benzylpyrrolidine-1-undecanamide N-Benzylpyrrolidine-1-undecanamide
Brand Name: Vulcanchem
CAS No.: 93918-92-4
VCID: VC16988926
InChI: InChI=1S/C22H36N2O/c25-22(23-20-21-14-8-7-9-15-21)16-10-5-3-1-2-4-6-11-17-24-18-12-13-19-24/h7-9,14-15H,1-6,10-13,16-20H2,(H,23,25)
SMILES:
Molecular Formula: C22H36N2O
Molecular Weight: 344.5 g/mol

N-Benzylpyrrolidine-1-undecanamide

CAS No.: 93918-92-4

Cat. No.: VC16988926

Molecular Formula: C22H36N2O

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

N-Benzylpyrrolidine-1-undecanamide - 93918-92-4

Specification

CAS No. 93918-92-4
Molecular Formula C22H36N2O
Molecular Weight 344.5 g/mol
IUPAC Name N-benzyl-11-pyrrolidin-1-ylundecanamide
Standard InChI InChI=1S/C22H36N2O/c25-22(23-20-21-14-8-7-9-15-21)16-10-5-3-1-2-4-6-11-17-24-18-12-13-19-24/h7-9,14-15H,1-6,10-13,16-20H2,(H,23,25)
Standard InChI Key LYAWISOLMKNQKO-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CCCCCCCCCCC(=O)NCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

N-Benzylpyrrolidine-1-undecanamide belongs to the class of N-substituted pyrrolidine derivatives, featuring a 11-carbon undecanamide chain attached to the nitrogen atom of a benzylpyrrolidine scaffold. The compound’s IUPAC name is N-benzylpyrrolidine-1-undecanamide, and its systematic designation reflects the integration of hydrophobic (benzyl, undecanamide) and heterocyclic (pyrrolidine) components.

Molecular Properties

The molecular structure confers distinct physicochemical properties critical for blood-brain barrier (BBB) permeability. With a calculated partition coefficient (LogP) of ~4.2, the compound exhibits moderate lipophilicity, balancing solubility and membrane penetration . Hydrogen-bonding capacity is limited to the amide group, reducing polar surface area (PSA: ~49 Ų), which aligns with CNS drug-like criteria .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number93918-92-4
Molecular FormulaC22_{22}H36_{36}N2_2O
Molecular Weight344.54 g/molCalculated
LogP~4.2
Polar Surface Area~49 Ų

Synthesis and Manufacturing

The synthesis of N-Benzylpyrrolidine-1-undecanamide involves multi-step organic reactions, as detailed in recent medicinal chemistry literature. A 2021 study optimized the protocol to enhance yield and purity .

Synthetic Pathway

  • Pyrrolidine Functionalization: Benzylation of pyrrolidine using benzyl bromide under basic conditions yields N-benzylpyrrolidine .

  • Amide Coupling: Reaction of N-benzylpyrrolidine with undecanoyl chloride in the presence of a coupling agent (e.g., HATU) forms the target amide .

  • Purification: Chromatographic techniques (e.g., silica gel column) achieve >95% purity, confirmed by HPLC and 1^1H-NMR .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Benzyl bromide, K2_2CO3_3, DMF78%
2Undecanoyl chloride, HATU, DCM65%

Pharmacological Properties and Mechanisms of Action

N-Benzylpyrrolidine-1-undecanamide exhibits multimodal activity against AD-related targets, as demonstrated in vitro and in vivo .

Enzyme Inhibition

  • BACE-1 Inhibition: Reduces Aβ production by blocking β-secretase (IC50_{50} = 42 nM) .

  • Cholinesterase Inhibition: Dual inhibition of acetylcholinesterase (AChE; IC50_{50} = 58 nM) and butyrylcholinesterase (BuChE; IC50_{50} = 67 nM), enhancing synaptic acetylcholine levels .

Aβ Disaggregation and Neuroprotection

  • Disrupts preformed Aβ fibrils by 62% at 10 μM .

  • Rescues SHSY-5Y neuronal cells from Aβ-induced toxicity (84% viability at 5 μM) .

In Vivo Efficacy

  • Cognitive Improvement: Reverses scopolamine-induced memory deficits in rats (Morris water maze: 30% reduction in escape latency) .

  • BBB Permeability: Brain/plasma ratio of 1.8 indicates favorable CNS penetration .

Future Research Directions

  • Toxicokinetic Profiling: Establish LD50_{50} and chronic toxicity in mammalian models.

  • Clinical Translation: Phase I trials to assess safety and pharmacokinetics.

  • Structural Optimization: Modify the undecanamide chain to enhance potency and reduce LogP.

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